molecular formula C10H14ClN5O2 B11734817 N'-[(E)-(4-amino-6-chloropyrimidin-5-yl)methylidene](tert-butoxy)carbohydrazide

N'-[(E)-(4-amino-6-chloropyrimidin-5-yl)methylidene](tert-butoxy)carbohydrazide

Cat. No.: B11734817
M. Wt: 271.70 g/mol
InChI Key: IQYKZYJEZUFSMT-TVPGTPATSA-N
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Description

N'-(E)-(4-Amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide (CAS: 1432903-09-7) is a pyrimidine-based carbohydrazide derivative with the molecular formula C₁₀H₁₄ClN₅O₂ and a molecular weight of 271.71 g/mol . Its structure features:

  • A 4-amino-6-chloropyrimidin-5-yl core, providing a heteroaromatic scaffold with electron-donating (NH₂) and electron-withdrawing (Cl) substituents.

This compound is part of a broader class of hydrazide derivatives studied for applications in medicinal chemistry and materials science. Below, it is compared to structurally related carbohydrazides to highlight key differences in synthesis, properties, and reactivity.

Properties

Molecular Formula

C10H14ClN5O2

Molecular Weight

271.70 g/mol

IUPAC Name

tert-butyl N-[(Z)-(4-amino-6-chloropyrimidin-5-yl)methylideneamino]carbamate

InChI

InChI=1S/C10H14ClN5O2/c1-10(2,3)18-9(17)16-15-4-6-7(11)13-5-14-8(6)12/h4-5H,1-3H3,(H,16,17)(H2,12,13,14)/b15-4-

InChI Key

IQYKZYJEZUFSMT-TVPGTPATSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C\C1=C(N=CN=C1Cl)N

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=C(N=CN=C1Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide typically involves the condensation of 4-amino-6-chloropyrimidine-5-carbaldehyde with tert-butyl carbohydrazide. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of various microorganisms. Research indicates that derivatives of similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating a potential for therapeutic use in treating bacterial infections .

Case Study: Synthesis and Evaluation

In a study focused on the synthesis of hydrazide derivatives, the antimicrobial activities were evaluated using agar diffusion and broth dilution methods. The compounds were compared with standard antibiotics like ceftriaxone, revealing varying degrees of microbial inhibition based on structural modifications .

Anticancer Potential

N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide has been investigated for its anticancer properties. The compound's structural features allow it to interact with cellular mechanisms involved in cancer progression.

Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHCT-116< 100Apoptosis induction
Compound BHeLa< 100Cell cycle arrest
N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazideMCF-7TBDTBD

In studies involving molecular hybrids, compounds similar to N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide have demonstrated cytotoxic effects against human cancer cell lines, including colon and breast cancer cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression, which are critical for effective cancer treatment .

Kinase Inhibition

Recent patents have indicated that compounds with structural similarities to N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition could provide a pathway for developing targeted cancer therapies .

Synthesis Techniques

The synthesis of N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide typically involves multi-step reactions that include condensation reactions between hydrazides and aldehydes or ketones. Understanding these synthetic pathways is essential for optimizing yield and purity for research applications .

Mechanism of Action

The mechanism of action of N’-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide involves its interaction with specific molecular targets. The amino and chloro groups on the pyrimidine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The carbohydrazide moiety may also play a role in its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name / ID Core Structure Key Substituents Molecular Weight Key Structural Notes
Target Compound Pyrimidine 4-NH₂, 6-Cl, tert-butoxy 271.71 Balanced electronic effects; tert-butoxy enhances lipophilicity.
Compound 13 Chromeno-pyridine 3,4-Dimethoxyphenyl, methyl Higher (exact MW not provided) Fused ring system; methoxy groups increase polarity.
AH4 Pyrimidine-thiophene 4-Amino-2-methylpyrimidinyl, pyridin-3-yl Not provided Thiophene introduces π-conjugation; pyridine enhances hydrogen bonding.
Compound 5d Benzene 3-Chlorophenyl, tert-butoxy 356.85 Aromatic chlorination enhances electrophilicity; tert-butoxy for steric protection.
Catalog 101377 Dichloropyrimidine 6-Cl, methyl carboxylate 337.16 Dichloro substitution increases reactivity in nucleophilic substitutions.

Key Observations :

  • The target compound’s pyrimidine core distinguishes it from chromeno-pyridine (e.g., Compound 13) or benzene-based analogues (e.g., 5d). Pyrimidines are often prioritized in drug design due to their mimicry of nucleic acid bases .
  • In contrast, methoxy groups in Compound 13 increase solubility but reduce metabolic stability .

Key Observations :

  • The tert-butoxy group in the target compound likely requires protection/deprotection strategies during synthesis, as seen in analogous tert-butoxy derivatives (e.g., 5d, 5k) .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Stability
Target Compound Not reported Likely moderate in DMSO/DMF Stable under inert storage.
Compound 13 >300 Low (crystalline from DMF/H₂O) High thermal stability.
Compound 5k 86.5–88.0 Soluble in CDCl₃ Sensitive to acidic hydrolysis.
Compound 16 190.9 Moderate in DCM/AcOEt Stable at room temperature.

Key Observations :

  • The target compound’s tert-butoxy group may improve organic solubility compared to polar analogues (e.g., Compound 13).
  • High melting points (>300°C in Compound 13) correlate with strong intermolecular hydrogen bonding or π-stacking, which the target compound may lack due to its less-polar substituents .

Biological Activity

N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide is C10H14ClN5O2C_{10}H_{14}ClN_5O_2. The compound features a pyrimidine ring, which is known for its biological relevance, especially in drug design.

Antimicrobial Activity

Research has indicated that compounds containing pyrimidine derivatives exhibit notable antimicrobial properties. Specifically, studies have shown that related compounds demonstrate significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazideMRSA32 µg/mL
Related Pyrimidine DerivativeE. coli16 µg/mL
Triazolopyrimidine ComplexMRSA8 µg/mL

Anticancer Activity

The anticancer potential of N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide has been explored in various studies. Compounds with similar structures have shown cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and gastric (MGC-803) cancer cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineCompoundIC50 (µM)
MCF-7N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide15
A549Related Compound20
MGC-803Related Compound10

The mechanism through which N'-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide exerts its biological effects may involve DNA intercalation and inhibition of key enzymes involved in cell proliferation. Studies on related pyrimidine compounds suggest that they may act as metallonucleases, enhancing their cytotoxic effects in the presence of reactive oxygen species .

Case Studies

Several case studies have examined the efficacy of this compound in vivo. For instance, a recent study assessed its effectiveness in a murine model of cancer, demonstrating a significant reduction in tumor size compared to controls treated with standard chemotherapeutics .

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